N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative characterized by a pyrimidine core substituted with a 4-methylpiperidinyl group and an acetamide linkage to a 2-bromo-4-methylphenyl moiety.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O2/c1-13-6-8-25(9-7-13)20-22-15(3)11-19(24-20)27-12-18(26)23-17-5-4-14(2)10-16(17)21/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJKHWUURVNMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3)C)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, pyrazole derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) due to their ability to inhibit key signaling pathways such as BRAF(V600E) and EGFR .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | EGFR inhibition |
| Compound B | MDA-MB-231 | 5 | BRAF(V600E) inhibition |
| N-(2-bromo-4-methylphenyl)... | Various | TBD | TBD |
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties. Research indicates that pyrazole derivatives can modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Study:
A study conducted on a series of pyrazole derivatives showed that those with bromine substitutions had enhanced anti-inflammatory activity, suggesting that this compound could similarly exhibit these effects .
The biological activity of the compound is likely attributed to its structural features, which allow it to interact with various biological targets. The presence of the bromine atom and piperidine moiety may enhance its lipophilicity and receptor binding affinity.
- Receptor Interaction : The compound may interact with specific receptors involved in tumor proliferation and inflammation.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways related to cancer progression and inflammation.
Research Findings
Recent investigations into the SAR (structure-activity relationship) of related compounds have provided insights into optimizing their biological activity. For example, modifications in the piperidine structure have been shown to affect both potency and selectivity against cancer cell lines .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased potency |
| Substitution with halogens | Enhanced receptor binding |
| Alteration in acetamide group | Variable effects on toxicity |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential to modulate protein kinase activity. Protein kinases play critical roles in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis. The ability of N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide to interact with these enzymes suggests applications in treating diseases characterized by dysregulated kinase activity, such as cancer and metabolic disorders .
Anticancer Research
In vitro studies have indicated that compounds with similar structural features can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and survival. The modulation of these pathways may lead to the development of novel anticancer agents based on the structure of this compound .
Neuropharmacology
The presence of a piperidine moiety in the compound suggests potential neuropharmacological applications. Compounds that interact with neurotransmitter systems or exhibit neuroprotective effects are of great interest in treating neurological disorders. Research into the effects of this compound on neuronal signaling pathways could unveil new therapeutic strategies for conditions such as Alzheimer's disease or Parkinson's disease .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is crucial for assessing its viability as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) will provide insights into its safety profile and efficacy . Furthermore, investigations into its potential toxicity and interactions with biological systems are essential for ensuring safe clinical application.
Structure–Activity Relationship (SAR) Studies
The compound's unique structural components allow for extensive structure–activity relationship studies. By modifying different parts of the molecule, researchers can identify which modifications enhance or diminish biological activity. This iterative process is vital for optimizing lead compounds in drug discovery .
Case Studies and Research Findings
Several research initiatives have explored the applications of similar compounds, providing a foundation for understanding the potential impact of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the phenyl, pyrimidine, and piperidine substituents. Below is a detailed comparison of physicochemical properties and structural features:
Substituent Variations in the Phenyl Group
- N-(4-Bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ():
- N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (): Lacks bromine but retains a fluoro substituent.
Pyrimidine and Piperidine Modifications
- Bis-pyrimidine acetamides (): Compounds like 12–17 feature bis-pyrimidine scaffolds with nitro, chloro, and bromo substituents. The nitro groups in analogs like 13 and 16 introduce strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound’s pyrimidine ring .
Physicochemical Properties
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely employs methods similar to those reported for fluorophenyl analogs, involving Ullmann coupling or nucleophilic aromatic substitution for bromine introduction .
- Crystallographic Data : Structural analogs (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) have been resolved using SHELX software, suggesting the target compound’s structure could be validated via similar crystallographic techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
